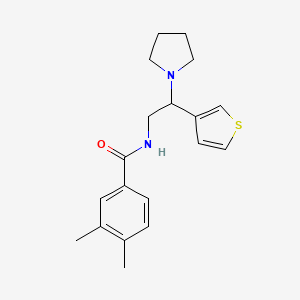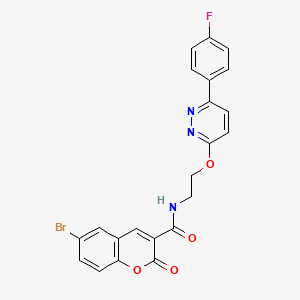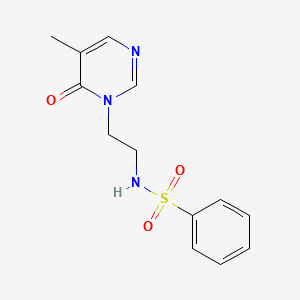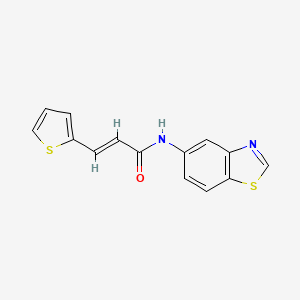![molecular formula C11H14N2O3S B2606642 1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid CAS No. 537010-11-0](/img/structure/B2606642.png)
1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the sulfonic acid group in this compound enhances its solubility and reactivity, making it a valuable compound for various applications.
Mechanism of Action
Target of Action
Imidazole and sulfonic acid groups, which are part of the compound’s structure, are known to have high corrosion inhibition capabilities .
Mode of Action
It’s known that imidazole ring contains c=n and c-n active sites, which can form a stable bond with fe and adsorb on the surface of carbon steel to form a stable protective film .
Result of Action
It’s known that imidazole-based ionic liquids can enhance the rate of reaction .
Action Environment
It’s known that imidazole-based ionic liquids are considered “green solvents” due to their high physicochemical stability, low volatility, tunable solubility, and easy recyclability .
Biochemical Analysis
Biochemical Properties
1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid plays a significant role in biochemical reactions, particularly as a catalyst and inhibitor. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with sulfonic acid-functionalized ionic liquids, which are used as acid catalysts in transesterification reactions . The nature of these interactions involves the release of free sulfuric acid, which acts as the actual catalyst in the reaction. Additionally, the imidazole ring in the compound can form stable coordination bonds with metal ions, further enhancing its catalytic properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that imidazole sulfonic acid derivatives can form stable protective films on the surface of cells, thereby increasing their resistance to corrosion and other environmental stresses . This protective effect is attributed to the compound’s ability to adsorb onto cell surfaces and form stable coordination bonds with cellular components.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, the imidazole ring in the compound can interact with metal ions and other active sites in enzymes, leading to the formation of stable coordination bonds . This interaction can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability can be influenced by the presence of free sulfuric acid, which is released during catalytic reactions Over time, the compound may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to enhance cellular resistance to environmental stresses and improve overall cellular function . At higher dosages, the compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s imidazole ring allows it to participate in redox reactions and other biochemical processes, influencing the overall metabolic activity of cells . Additionally, the sulfonic acid group in the compound can interact with specific enzymes, further modulating metabolic pathways and affecting metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s ability to form stable coordination bonds with metal ions and other cellular components also affects its distribution and transport within cells.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s imidazole ring and sulfonic acid group play crucial roles in its localization, allowing it to interact with specific cellular components and exert its effects within targeted subcellular regions . This localization is essential for the compound’s activity and function, as it ensures that the compound reaches the appropriate sites within the cell to exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of 1H-benzimidazole with sec-butyl bromide in the presence of a base such as potassium carbonate. The resulting 1-(sec-butyl)-1H-benzimidazole is then sulfonated using chlorosulfonic acid to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole-2-sulfonic acid: Lacks the sec-butyl group, resulting in different solubility and reactivity.
1-(tert-butyl)-1H-benzo[d]imidazole-2-sulfonic acid: Contains a tert-butyl group instead of a sec-butyl group, leading to different steric and electronic effects.
Uniqueness
1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic properties. This makes it distinct from other benzimidazole derivatives and enhances its potential for various applications .
Properties
IUPAC Name |
1-butan-2-ylbenzimidazole-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-8(2)13-10-7-5-4-6-9(10)12-11(13)17(14,15)16/h4-8H,3H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFFZGDBXRTQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=CC=CC=C2N=C1S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2606560.png)
![N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2606561.png)
![ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2606564.png)





![4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2606575.png)
![N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}-4-fluorobenzamide](/img/structure/B2606576.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2606577.png)


